Lipophilicity Shift: XLogP3 of −0.3 vs. Des‑Methyl Analog
The N‑1 methyl group increases lipophilicity relative to the unsubstituted core. 1‑Methyl‑1H,2H,3H‑imidazo[4,5‑c]pyridin‑2‑one exhibits a computed XLogP3 of −0.3, whereas the des‑methyl analog (1H‑imidazo[4,5‑c]pyridin‑2(3H)‑one, CAS 7397‑68‑4) has a predicted XLogP3 of −0.9 [1][2]. This 0.6 log unit increase corresponds to a ~4‑fold higher partition coefficient in octanol/water, which can improve membrane permeability and oral bioavailability of derived drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | −0.3 |
| Comparator Or Baseline | 1H‑imidazo[4,5‑c]pyridin‑2(3H)‑one (CAS 7397‑68‑4), XLogP3 −0.9 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The higher lipophilicity directly impacts the drug‑likeness of compounds built on this scaffold, making it a preferred starting point for CNS‑penetrant or orally bioavailable kinase inhibitors.
- [1] PubChem. (2026). 1-methyl-1H,2H,3H-imidazo(4,5-c)pyridin-2-one. CID 12299353. View Source
- [2] PubChem. (2026). 1H-Imidazo[4,5-c]pyridin-2(3H)-one. CID 135423456. View Source
